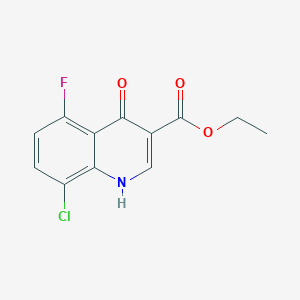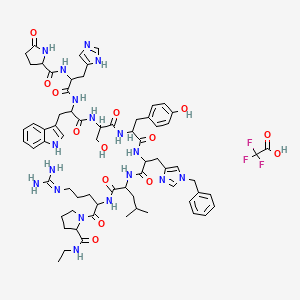![molecular formula C20H15NO3 B12078951 4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)
4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one typically involves the nitration of a precursor compound. One common method is the nitration of 3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in 4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one can undergo oxidation reactions to form nitroso, hydroxylamine, or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products. Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation may produce a nitroso compound or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitro-1-naphthol: Another nitro compound with similar structural features.
4-Nitro-2-naphthol: A related compound with a different substitution pattern.
4-Nitro-1,2-dihydro-naphthalene: A compound with a similar dihydro-naphthalene core.
Uniqueness
4-Nitro-3’,4’-dihydro-[1,2’-binaphthalen]-1’(2’H)-one is unique due to its specific substitution pattern and the presence of both a nitro group and a dihydro-naphthalene core
Eigenschaften
Molekularformel |
C20H15NO3 |
|---|---|
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
2-(4-nitronaphthalen-1-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C20H15NO3/c22-20-14-6-2-1-5-13(14)9-10-18(20)16-11-12-19(21(23)24)17-8-4-3-7-15(16)17/h1-8,11-12,18H,9-10H2 |
InChI-Schlüssel |
ZHMYTTPFCYDPQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=O)C1C3=CC=C(C4=CC=CC=C34)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



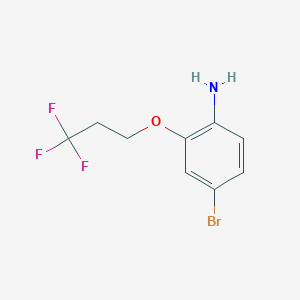
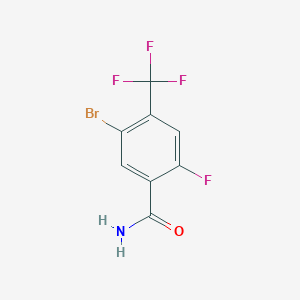



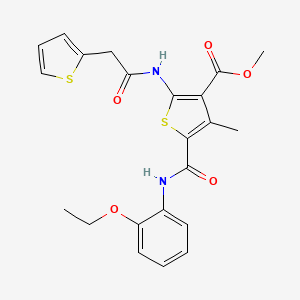
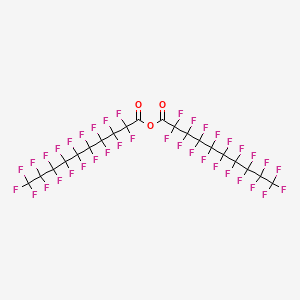

![Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12078929.png)


